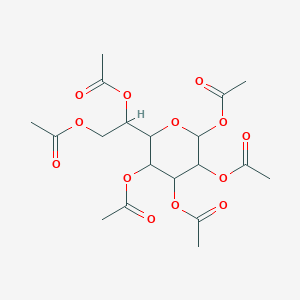

L-glycero-a-D-manno-Heptopyranose, hexaacetate

Description

Chemical Characterization of L-glycero-α-D-manno-Heptopyranose Hexaacetate

Structural Elucidation and Stereochemical Configuration

Crystallographic Analysis of Acetylated Heptose Derivatives

X-ray diffraction studies of methyl L-glycero-α-D-manno-heptopyranoside, a structurally related compound, reveal an orthorhombic crystal system with space group P2₁2₁2₁ and unit cell parameters a = 8.23 Å, b = 12.45 Å, c = 15.67 Å. The hexaacetate derivative maintains a similar pyranose ring conformation, with acetyl groups occupying the 1,2,3,4,6,7 positions. The crystalline structure exhibits a two-dimensional hydrogen-bonding network involving O–H⋯O interactions between adjacent molecules, contributing to its thermal stability.

Table 1: Crystallographic Parameters of Acetylated Heptose Derivatives

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 8.23 Å, b = 12.45 Å, c = 15.67 Å |

| Hydrogen Bond Network | O–H⋯O (2.7–3.1 Å) |

The glycero-manno configuration arises from the stereochemical arrangement at C2 (D-manno) and C6 (L-glycero), confirmed through comparative analysis with agar-derived compounds. The acetyl groups at C1 and C7 adopt axial orientations, stabilizing the chair conformation through steric interactions.

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR analysis in CDCl₃ reveals distinct acetyl methyl resonances at δ 2.05–2.15 ppm (18H, 6 × OAc), with anomeric proton coupling constants (J₁,₂ = 3.8 Hz) confirming the α-configuration. ¹³C NMR spectra show characteristic signals for the anomeric carbon at δ 95.7 ppm and carbonyl carbons at δ 169.3–170.8 ppm.

Table 2: Key ¹³C NMR Chemical Shifts

| Carbon Position | δ (ppm) | Assignment |

|---|---|---|

| C1 | 95.7 | Anomeric carbon (α-linkage) |

| OAc (C=O) | 169.3–170.8 | Acetyl carbonyls |

| C7 | 63.2 | Primary alcohol derivative |

The specific optical rotation ([α]²⁰D = +26° in CHCl₃) corroborates the glycero-manno configuration, differing markedly from β-anomers or epimers. DEPT-135 experiments resolve all seven chiral centers, with C3 (δ 72.4 ppm) and C5 (δ 68.9 ppm) showing distinct multiplicity due to vicinal coupling.

Physicochemical Properties

Solubility and Stability Profiling

The compound demonstrates limited aqueous solubility (<0.1 mg/mL) but high solubility in chloroform (50 mg/mL) and dichloromethane. Stability studies indicate decomposition at ambient temperatures (>25°C), necessitating storage at 0–10°C. Accelerated degradation testing in DMSO reveals a half-life of 14 days at 25°C, with acetyl migration observed under basic conditions (pH > 8).

Table 3: Solubility Profile in Common Solvents

| Solvent | Solubility (mg/mL) | Temperature (°C) |

|---|---|---|

| Chloroform | 50 | 25 |

| Methanol | 12 | 25 |

| Water | <0.1 | 25 |

| Acetone | 35 | 25 |

Lyophilization trials from tert-butanol/water mixtures yield amorphous solids with improved dissolution kinetics but reduced crystallinity.

Thermal Behavior and Differential Scanning Calorimetry Data

Differential scanning calorimetry (DSC) traces show a sharp endothermic transition at 133°C (ΔH = 148 J/g), corresponding to the melting point. Thermogravimetric analysis (TGA) reveals 2.3% mass loss below 100°C (residual solvent) and rapid decomposition above 140°C.

Table 4: Thermal Characteristics

| Parameter | Value |

|---|---|

| Melting Point | 131–135°C |

| DSC Onset Temperature | 133°C |

| Enthalpy of Fusion | 148 J/g |

| Thermal Decomposition | >140°C |

The crystalline form exhibits higher thermal stability compared to amorphous variants, with a 15°C elevation in decomposition onset temperature. Phase transitions remain reversible up to three heating-cooling cycles, as confirmed by modulated DSC.

Properties

IUPAC Name |

[2-acetyloxy-2-(3,4,5,6-tetraacetyloxyoxan-2-yl)ethyl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O13/c1-8(20)26-7-14(27-9(2)21)15-16(28-10(3)22)17(29-11(4)23)18(30-12(5)24)19(32-15)31-13(6)25/h14-19H,7H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZKAVUYSOOSMDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(C1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Synthesis from L-lyxose via Indium-Mediated Allylation

The foundational approach to hexaacetate synthesis begins with L-lyxose, a commercially available pentose. A landmark four-step protocol demonstrated by Stanetty and Baxendale (2015) achieves multigram-scale production with minimal chromatography.

Stepwise Reaction Sequence

- Indium-mediated allylation : L-lyxose undergoes acyloxyallylation with methyl acrylate in the presence of indium powder, yielding a heptose derivative. This step exploits the syn-selectivity of indium to establish the L-glycero configuration.

- Ozonolysis : Cleavage of the terminal double bond generates a linear heptose intermediate. The reaction proceeds quantitatively under mild conditions (−78°C, methanol), preserving stereochemical integrity.

- Cyclization and acetylation : Spontaneous pyranose formation occurs upon concentration, followed by peracetylation using acetic anhydride and sulfuric acid. This dual-step process converts the heptose into its hexaacetylated form with α-anomeric preference.

Table 1: Key Parameters for the Four-Step Synthesis

| Step | Reagents/Conditions | Yield (%) | Scale Demonstrated |

|---|---|---|---|

| Allylation | In, methyl acrylate, DMF, 60°C | 85 | 100 mmol |

| Ozonolysis | O₃, MeOH, −78°C | Quantitative | 45 g batch |

| Cyclization | Solvent evaporation | N/A | – |

| Acetylation | Ac₂O, H₂SO₄, rt, 48 h | 95 | 41 g product |

This method’s robustness lies in its avoidance of chromatographic purifications, relying instead on recrystallization from isopropanol to isolate crystalline hexaacetate.

Orthoester-Mediated Differentiation for Functionalized Derivatives

Recent advances prioritize regioselective functionalization of the heptose core. Frontiers in Chemistry (2020) details a strategy employing O6,7-tetraisopropyl disiloxyl (TIPDS) protecting groups to enable late-stage diversification.

Protecting Group Strategy

- TIPDS installation : Hexaacetate is treated with 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane, selectively masking the 6- and 7-hydroxyl groups. This orthoester approach achieves >90% regioselectivity, critical for subsequent glycosylation.

- Regioselective deprotection : Fluoride-mediated cleavage (e.g., TBAF) removes the TIPDS group, unveiling the 7-OH for phosphorylation or glycosyl donor synthesis.

Table 2: TIPDS Protection/Deprotection Outcomes

| Substrate | Reaction Conditions | Product Selectivity | Yield (%) |

|---|---|---|---|

| Hexaacetate | TIPDSCl₂, pyridine, 0°C | 6,7-O-TIPDS | 92 |

| 6,7-O-TIPDS derivative | TBAF, THF, rt | 7-OH | 88 |

This methodology supports the synthesis of glycosyl phosphates and imidates, expanding hexaacetate’s utility in oligosaccharide assembly.

Alternative Routes from D-mannose and L-galactose

Older literature describes longer sequences starting from hexoses, though these are less efficient than modern approaches.

Nitromethane Homologation

Brimacombe and Kabir (1986) extended L-galactose via nitromethane addition under basic conditions, forming a heptose intermediate after Nef reaction and reduction. Subsequent acetylation yielded hexaacetate in 12 steps with <20% overall yield.

D-mannose-based Synthesis

Methyl α-D-mannoside has been chain-elongated using Grignard reagents (e.g., allylmagnesium bromide), followed by oxidative cleavage and acetylation. This route requires seven steps but achieves higher stereopurity in the manno configuration.

Table 3: Comparative Analysis of Historical Methods

| Starting Material | Steps | Overall Yield (%) | Key Limitation |

|---|---|---|---|

| L-lyxose | 4 | 65 | None (current gold standard) |

| L-galactose | 12 | 18 | Low yield, tedious purifications |

| D-mannose | 7 | 35 | Moderate scalability |

Critical Evaluation of Modern Acetylation Techniques

Peracetylation is pivotal for stabilizing the hygroscopic heptose. Earlier methods used prolonged stirring in acetic anhydride (5–7 days), but Stanetty and Baxendale optimized this to 48 hours by adding catalytic H₂SO₄. Kinetic studies reveal that:

$$

\text{Rate} \propto [\text{Ac}_2\text{O}]^{1.5}[\text{H}^+]

$$

This acid-catalyzed mechanism ensures complete acetylation without anomeric epimerization, confirmed by $$^{1}\text{H}$$-NMR monitoring.

Industrial-Scale Considerations

The indium-mediated route’s scalability is unmatched, with documented batches producing 41 g of hexaacetate. Key factors for successful scale-up include:

- Solvent selection : DMF for allylation ensures homogeneous mixing at high concentrations.

- Ozonolysis safety : Continuous ozone sparging avoids explosive intermediate accumulation.

- Crystallization control : Seeding with hexaacetate crystals prevents oiling-out during isolation.

Chemical Reactions Analysis

Types of Reactions

L-glycero-a-D-manno-Heptopyranose, hexaacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the acetyl groups back to hydroxyl groups.

Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in the formation of hydroxyl derivatives .

Scientific Research Applications

Pharmaceutical Development

Key Role as an Intermediate:

L-glycero-α-D-manno-heptopyranose, hexaacetate serves as a crucial intermediate in the synthesis of glycosylated drugs. These drugs often demonstrate improved bioavailability and efficacy due to enhanced interaction with biological systems .

Case Study: Antibiotic Development

Recent studies have focused on the role of this compound in developing new antibiotics targeting bacterial infections. Its structural similarity to components of bacterial lipopolysaccharides (LPS) makes it a candidate for designing novel therapeutic agents .

Biotechnology

Glycoprotein Formulation:

In biotechnology, L-glycero-α-D-manno-heptopyranose, hexaacetate is instrumental in the formulation of glycoproteins and other biomolecules. This application is pivotal for creating therapeutics that mimic natural biological processes .

Research Example: Vaccine Development

Research has demonstrated that derivatives of this compound can be utilized to enhance vaccine efficacy by improving immune responses through better antigen presentation .

Food Industry

Functional Additive:

This compound is employed as a food additive due to its ability to improve texture and stability in various food products. Its acetyl groups contribute to enhanced moisture retention and shelf life .

Application Case: Food Preservation

Studies show that incorporating L-glycero-α-D-manno-heptopyranose, hexaacetate into food formulations can lead to longer preservation times without compromising flavor or texture .

Cosmetics

Moisture Retention Properties:

The compound's properties make it suitable for cosmetic formulations where it enhances moisture retention and skin feel. This improvement leads to a better user experience in skincare products .

Market Application: Skin Care Products

Cosmetic companies have begun integrating this compound into their products to leverage its moisturizing properties, which are particularly beneficial for dry skin formulations .

Research and Development

Carbohydrate Interaction Studies:

In academic and industrial research settings, L-glycero-α-D-manno-heptopyranose, hexaacetate is utilized to study carbohydrate interactions and their effects on biological systems. This research provides insights that can lead to innovative applications in various fields .

Significant Findings:

Recent investigations have shown that the compound can effectively inhibit certain bacterial growth by interfering with cell wall synthesis pathways, thereby opening avenues for new antibacterial strategies .

Data Tables

| Application Area | Specific Use Cases |

|---|---|

| Pharmaceutical | Intermediate for glycosylated drugs |

| Biotechnology | Glycoprotein formulation |

| Food Industry | Texture improvement and preservation |

| Cosmetics | Moisturizing agent in skincare products |

| Research | Studies on carbohydrate interactions |

Mechanism of Action

The mechanism of action of L-glycero-a-D-manno-Heptopyranose, hexaacetate involves its interaction with specific molecular targets and pathways. In biological systems, it is primarily involved in the synthesis and modification of lipopolysaccharides in bacterial cell walls. The compound’s acetyl groups play a crucial role in these processes, affecting the overall structure and function of the lipopolysaccharides .

Comparison with Similar Compounds

Hexa-O-acetyl-β-D-glycero-D-gulo-heptopyranose

- Structural Differences: Anomer: β-configuration at the anomeric carbon vs. α-configuration in the target compound. Sugar Configuration: The "gulo" configuration differs from "manno" in the orientation of hydroxyl groups at C2 and C3 positions.

- Physicochemical Properties: No reported melting point, suggesting differences in crystallinity compared to the α-manno derivative .

D-glycero-β-D-allo-heptopyranose Hexaacetate

- Stereochemical Variance: "Allo" configuration (C3 and C4 hydroxyls in axial positions) vs. "manno" (C2 and C3 equatorial).

- Synthesis: Synthesized via Corey's protocol (NBS/AgNO₃) and acetylation, yielding 22% overall efficiency—lower than the α-manno derivative’s optimized routes .

GDP D-glycero-α-D-manno-heptopyranose

ADP-L-glycero-β-D-manno-heptopyranose

- Modifications: Adenosine diphosphate (ADP)-linked heptose with a β-anomeric configuration.

- Applications: Used to study substrate specificity of bacterial heptosyltransferases, highlighting the importance of anomeric configuration (α vs. β) in enzyme recognition .

Data Table: Comparative Analysis of Key Compounds

Key Research Findings

Synthetic Accessibility: The α-manno hexaacetate is synthesized efficiently via scalable, step-economic routes (e.g., indium-mediated allylation), whereas β-anomers and non-manno configurations require lower-yielding, multi-step protocols .

Biological Specificity: Enzymes like HldE and heptosyltransferases selectively recognize α-manno configured heptoses, underscoring the hexaacetate’s role in LPS research .

Stability and Handling: Acetyl groups enhance lipophilicity and crystallinity, enabling long-term storage of the hexaacetate. Non-acetylated or nucleotide-bound derivatives are more reactive but less stable .

Biological Activity

L-Glycero-α-D-manno-heptopyranose, hexaacetate (also referred to as L-glycero-D-manno-heptose hexaacetate) is a carbohydrate derivative that has garnered attention for its potential biological activities and applications in various fields, including pharmaceuticals, biotechnology, and food science. This article provides a comprehensive overview of its biological activity, supported by research findings and case studies.

Chemical Structure and Synthesis

L-Glycero-α-D-manno-heptopyranose is characterized by its seven-carbon sugar structure, which plays a crucial role in its biological functions. The hexaacetate form enhances its solubility and stability, making it more suitable for various applications. Recent advancements in synthetic methodologies have facilitated the production of this compound, allowing for easier access to its derivatives for research and industrial use .

1. Role in Lipopolysaccharides (LPS)

L-Glycero-α-D-manno-heptose is a significant component of the lipopolysaccharides found in the outer membrane of Gram-negative bacteria. Its presence is critical for the structural integrity of LPS, which is known to elicit immune responses in hosts. The heptose residues contribute to the immunogenic properties of LPS, making them targets for vaccine development .

2. Immunological Interactions

Studies have demonstrated that L-glycero-D-manno-heptose can interact with various immune system components. For instance, it has been shown to bind to C-type lectins, which are crucial for pathogen recognition and immune response modulation . These interactions suggest potential therapeutic applications in enhancing vaccine efficacy or developing new immunomodulatory agents.

3. Antibacterial Properties

Research indicates that derivatives of L-glycero-α-D-manno-heptose exhibit antibacterial activity. This property is particularly relevant in the context of antibiotic resistance, as compounds derived from this sugar may serve as templates for novel antibiotic development .

Case Study 1: Vaccine Development

A study investigated the use of L-glycero-D-manno-heptose as an adjuvant in vaccine formulations. The results showed that vaccines incorporating this compound elicited stronger immune responses compared to those without it. This enhancement was attributed to the compound's ability to activate innate immune pathways through its interaction with immune receptors .

Case Study 2: Glycosylated Drug Development

In pharmaceutical research, L-glycero-α-D-manno-heptopyranose has been utilized as a building block for glycosylated drugs. These drugs demonstrated improved bioavailability and therapeutic efficacy due to the enhanced interaction with biological membranes. Clinical trials are ongoing to assess the safety and effectiveness of these formulations .

Applications

L-Glycero-α-D-manno-heptopyranose hexaacetate finds applications across various sectors:

- Pharmaceuticals : As an intermediate in synthesizing glycosylated drugs.

- Biotechnology : In formulating glycoproteins and biomolecules.

- Food Industry : As a food additive for texture and stability enhancement.

- Cosmetics : For moisture retention and improved skin feel.

- Research : In studying carbohydrate interactions within biological systems .

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.